1,3-Bis(3,4-dicyanophenoxy)benzene
Overview
Description
1,3-Bis(3,4-dicyanophenoxy)benzene is a chemical compound with the molecular formula C22H10N4O2. It is known for its high thermal stability and is used in various high-performance materials. The compound is characterized by the presence of two dicyanophenoxy groups attached to a benzene ring, making it a versatile building block in polymer chemistry.
Mechanism of Action
Target of Action
1,3-Bis(3,4-dicyanophenoxy)benzene is a type of phthalonitrile monomer . It is primarily used in the synthesis of high-temperature phthalonitrile polymers . The primary targets of this compound are the polymer chains that it helps to form .
Mode of Action
The compound interacts with its targets through a process known as thermal polymerization . This process involves the application of heat, which causes the monomer units of this compound to link together and form a polymer chain . This reaction can be promoted by certain additives, such as tyrosine cyclic peptide (TCP) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway . The compound’s ability to form polymer chains affects the properties of the resulting material, including its heat resistance .
Pharmacokinetics
Its physical properties, such as its melting point (185 ºc) and density (139 g/cm³), can impact its behavior in a given environment .
Result of Action
The primary result of the action of this compound is the formation of high-temperature phthalonitrile polymers . These polymers have a variety of applications, including the production of heat-resistant materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For example, the thermal polymerization process requires the application of heat . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dicyanophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical procedure involves the reaction of 4-nitrophthalonitrile with resorcinol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 150-180°C, to facilitate the substitution of the nitro groups with the phenoxy groups .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reactants are loaded into a reactor, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dicyanophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenoxy groups can participate in further substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenoxy groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis(3,4-dicyanophenoxy)benzene has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of high-temperature phthalonitrile resins, which are known for their excellent thermal and mechanical properties.
Material Science: The compound is used in the production of heat-resistant carbon fiber reinforced plastics, which are utilized in aerospace and automotive industries.
Electronics: Due to its thermal stability, it is used in the encapsulation of electronic components that operate in extreme environments.
Biomedical Research:
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with ortho-substitution.
1,4-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with para-substitution.
Uniqueness
1,3-Bis(3,4-dicyanophenoxy)benzene is unique due to its meta-substitution pattern, which provides a balance between rigidity and flexibility in the resulting polymers. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .
Properties
IUPAC Name |
4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIVKRGBWPLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359722 | |
Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72452-47-2 | |
Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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